

A Technical Guide to Triisopropylsilanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triisopropylsilanol*

Cat. No.: *B095006*

[Get Quote](#)

Triisopropylsilanol is an organosilicon compound with significant applications in organic synthesis, particularly in the context of protecting group chemistry. This guide provides an in-depth overview of its chemical properties, and its role in experimental workflows relevant to researchers, scientists, and drug development professionals.

Core Data and Properties

Triisopropylsilanol, and its corresponding silyl ether, the triisopropylsilyl (TIPS) group, are characterized by their steric bulk, which imparts notable stability and selectivity in chemical transformations. The key quantitative data for **triisopropylsilanol** are summarized below.

Property	Value
CAS Number	17877-23-5
Molecular Formula	C ₉ H ₂₂ OSi
Molecular Weight	174.36 g/mol

Role in Chemical Synthesis

Triisopropylsilanol is a precursor to the triisopropylsilyl (TIPS) protecting group, which is widely used to protect alcohols. The TIPS group is favored for its significant steric hindrance,

making the resulting silyl ether robust and resistant to a range of reaction conditions. It is more stable than smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers. This stability allows for selective protection and deprotection, a crucial strategy in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients.

Beyond its role in forming protecting groups, **triisopropylsilanol** and related silanes also function as scavengers in peptide synthesis.^[1] During the cleavage of peptides from a solid support and the removal of other protecting groups, reactive cationic species can be generated. **Triisopropylsilanol** can act as a scavenger to trap these carbocations, preventing side reactions and improving the yield and purity of the final peptide.^[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the protection of alcohols as triisopropylsilyl ethers and their subsequent deprotection.

Protection of Alcohols as Triisopropylsilyl (TIPS) Ethers

The introduction of the TIPS protecting group typically involves the reaction of an alcohol with a triisopropylsilyl halide (e.g., triisopropylsilyl chloride, TIPSCl) or a triisopropylsilyl triflate (TIPSOTf) in the presence of a base.

Corey Protocol (using TIPS-Cl): A widely adopted and reliable method for the silylation of alcohols is the Corey protocol, which utilizes a silyl chloride and imidazole in a polar aprotic solvent like dimethylformamide (DMF).^[2]

- Reagents:
 - Alcohol substrate
 - Triisopropylsilyl chloride (TIPSCl)
 - Imidazole
 - Dimethylformamide (DMF), anhydrous
- Procedure:

- The alcohol and imidazole (typically 2-3 equivalents) are dissolved in anhydrous DMF.
- Triisopropylsilyl chloride (typically 1.1-1.5 equivalents) is added to the solution.
- The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the steric hindrance of the alcohol.
- Upon completion, the reaction is quenched with water and the product is extracted with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Silylation using TIPS-OTf: For more sterically hindered alcohols, the more reactive triisopropylsilyl triflate (TIPSOTf) is often used in combination with a non-nucleophilic base like 2,6-lutidine.

- Reagents:

- Alcohol substrate
- Triisopropylsilyl triflate (TIPSOTf)
- 2,6-lutidine
- Dichloromethane (DCM), anhydrous

- Procedure:

- The alcohol and 2,6-lutidine are dissolved in anhydrous DCM and the solution is cooled to 0 °C.
- TIPSOTf is added dropwise to the cooled solution.

- The reaction is stirred at 0 °C and then allowed to warm to room temperature. The progress is monitored by TLC.
- The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- The product is extracted with DCM, and the combined organic layers are washed, dried, and concentrated.
- Purification is typically achieved by flash column chromatography.

Deprotection of Triisopropylsilyl (TIPS) Ethers

The removal of the TIPS group is commonly achieved using a source of fluoride ions or under acidic conditions. The choice of deprotection reagent depends on the sensitivity of other functional groups in the molecule.

Fluoride-Mediated Deprotection: The high affinity of fluoride for silicon makes fluoride-based reagents highly effective for cleaving silyl ethers.

- Reagents:

- TIPS-protected alcohol
- Tetrabutylammonium fluoride (TBAF)
- Tetrahydrofuran (THF)

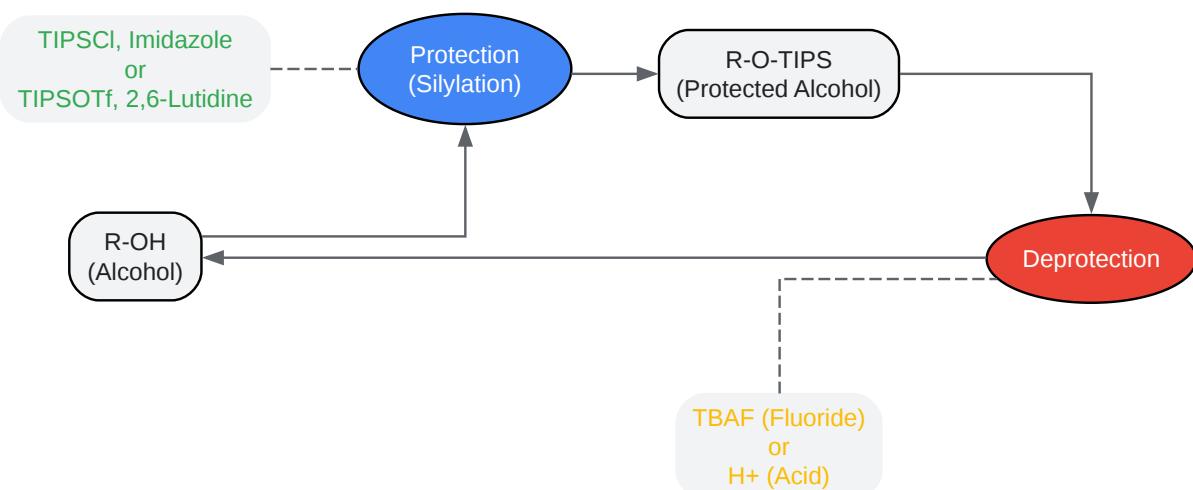
- Procedure:

- The TIPS-protected alcohol is dissolved in THF.
- A solution of TBAF (typically 1M in THF) is added to the reaction mixture.
- The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC.

- The reaction mixture is quenched with water and the product is extracted with an organic solvent.
- The organic extracts are washed, dried, and concentrated.
- The resulting alcohol is purified by column chromatography.

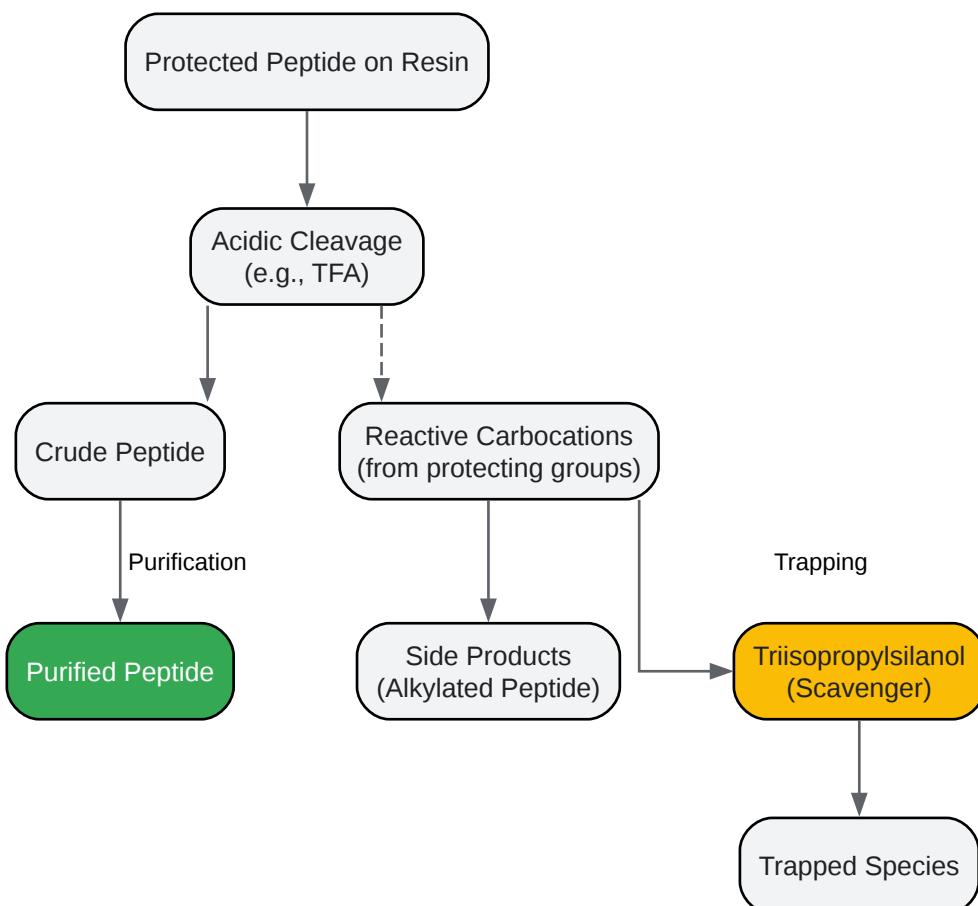
Acid-Mediated Deprotection: In molecules that are stable to acid, acidic conditions can be employed for deprotection.

- Reagents:


- TIPS-protected alcohol
- An acid such as acetic acid (AcOH), trifluoroacetic acid (TFA), or hydrochloric acid (HCl)
- A solvent system such as THF/water or methanol/water.

- Procedure:

- The TIPS-protected alcohol is dissolved in a suitable solvent mixture (e.g., THF/water).
- The acid is added to the solution.
- The reaction is stirred at room temperature. The rate of deprotection can be influenced by the acid strength and temperature.
- Upon completion, the reaction is neutralized with a base (e.g., saturated NaHCO_3 solution).
- The product is extracted, and the organic phase is washed, dried, and concentrated.
- Purification of the alcohol is performed as needed.


Visualizing the Workflow

The following diagrams illustrate the key chemical transformations involving the triisopropylsilyl protecting group.

[Click to download full resolution via product page](#)

Caption: Workflow for the protection and deprotection of an alcohol using a TIPS group.

[Click to download full resolution via product page](#)

Caption: Role of **triisopropylsilanol** as a scavenger in peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Triisopropylsilanol | 17877-23-5 [smolecule.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to Triisopropylsilanol for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095006#triisopropylsilanol-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com